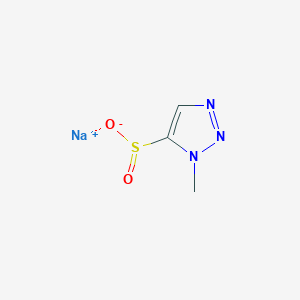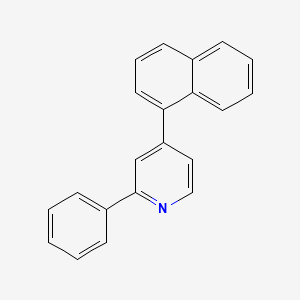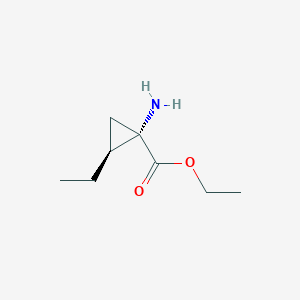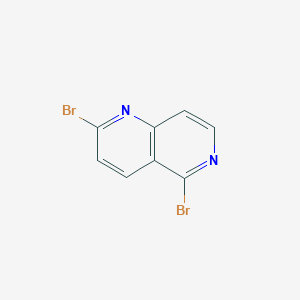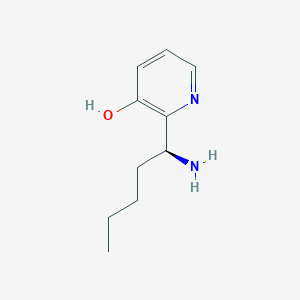
5-Nitro-2-thiocyanatobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-thiocyanatobenzoic acid: is a highly reactive compound with the molecular formula C8H4N2O4S and a molecular weight of 224.19 g/mol . It is commonly used in biochemical research due to its ability to transfer its cyano group rapidly to nucleophilic thiolates . This compound is also known for its role in protein engineering, particularly in the modification of cysteine residues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-thiocyanatobenzoic acid typically involves the nitration of 2-thiocyanatobenzoic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperatures to ensure the selective nitration of the compound.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar nitration processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-2-thiocyanatobenzoic acid undergoes several types of chemical reactions, including:
Cyanylation: The compound transfers its cyano group to nucleophilic thiolates, forming S-cyano derivatives.
Cleavage Reactions: It is used to cleave proteins at cysteine residues, which is crucial in protein engineering.
Common Reagents and Conditions:
Cyanylation Reactions: Typically involve the use of nucleophilic thiolates under mild conditions.
Cleavage Reactions: Often carried out in aqueous solutions at neutral pH.
Major Products:
S-cyano derivatives: Formed during cyanylation reactions.
Cleaved protein fragments: Resulting from the cleavage of proteins at cysteine residues.
Scientific Research Applications
5-Nitro-2-thiocyanatobenzoic acid has a wide range of applications in scientific research, including:
Protein Engineering: Used to modify cysteine residues in proteins, aiding in the development of therapeutic proteins and understanding protein structure-function relationships.
Biochemical Assays: Utilized in assays to study transporter proteins, which are essential for drug delivery and targeting.
Peptide Synthesis: Employed in the preparation of biologically active recombinant peptides through cyanylation reactions.
Prion Protein Studies: Applied in the study of prion proteins, providing insights into protein misfolding diseases.
Mechanism of Action
The primary mechanism of action of 5-Nitro-2-thiocyanatobenzoic acid involves the transfer of its cyano group to nucleophilic thiolates. This reaction rapidly converts thiol groups in proteins into their S-cyano derivatives . The compound also cleaves proteins at cysteine residues, which is critical for protein engineering and biochemical assays .
Comparison with Similar Compounds
- 2-Nitro-5-thiocyanobenzoic acid
- 5-Nitro-2-thiocyanobenzoic acid
Comparison: 5-Nitro-2-thiocyanatobenzoic acid is unique due to its highly reactive nature and its ability to transfer its cyano group rapidly to nucleophilic thiolates . This property makes it particularly useful in protein engineering and biochemical assays, setting it apart from other similar compounds .
Properties
Molecular Formula |
C8H4N2O4S |
|---|---|
Molecular Weight |
224.20 g/mol |
IUPAC Name |
5-nitro-2-thiocyanatobenzoic acid |
InChI |
InChI=1S/C8H4N2O4S/c9-4-15-7-2-1-5(10(13)14)3-6(7)8(11)12/h1-3H,(H,11,12) |
InChI Key |
KMEPRRCQQBCLCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



